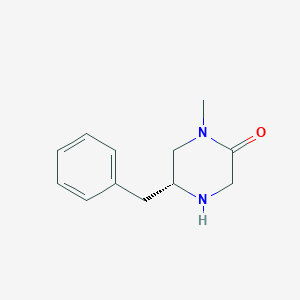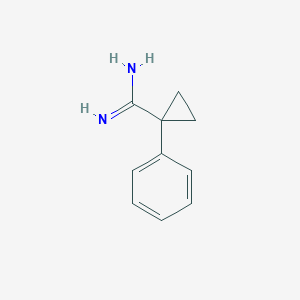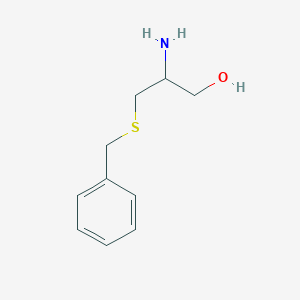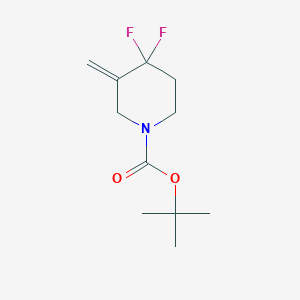
5-(3-bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE: is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring substituted with a bromo-fluorophenyl group and a methyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Substitution Reactions: The bromo-fluorophenyl group is introduced through substitution reactions using reagents like 3-bromo-4-fluoroaniline.
Methylation: The methyl group is added via methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with hydrogenated functional groups.
Substituted Derivatives: Products with different substituents replacing the bromo or fluoro groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biological pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: The compound is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Agriculture: The compound is investigated for its use as a pesticide or herbicide.
Chemical Manufacturing: It is used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-4-fluorophenol: A compound with similar bromo and fluoro substituents but lacking the triazole ring.
(3-Bromo-4-fluorophenyl)boronic acid: Another compound with similar substituents but different functional groups.
Uniqueness:
Structural Features: The presence of both bromo and fluoro substituents on the phenyl ring, along with the triazole ring, makes this compound unique.
Biological Activity: The combination of these structural features contributes to its distinct biological activities, such as enzyme inhibition and antimicrobial properties.
Properties
Molecular Formula |
C9H7BrFN3S |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H7BrFN3S/c1-14-8(12-13-9(14)15)5-2-3-7(11)6(10)4-5/h2-4H,1H3,(H,13,15) |
InChI Key |
QFZZNBUQUJCTCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


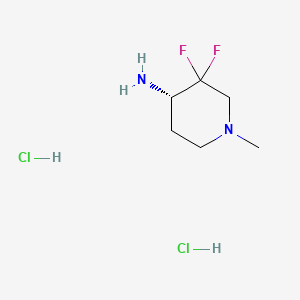
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
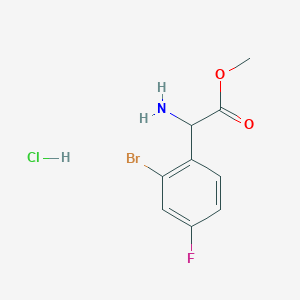
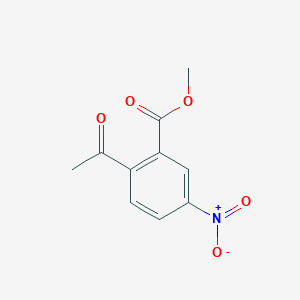
![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
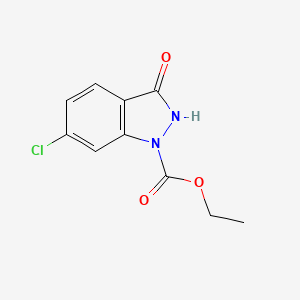
![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
